molecular formula C13H10BrClO B13990375 1-Bromo-3-chloro-2-(o-tolyloxy)benzene

1-Bromo-3-chloro-2-(o-tolyloxy)benzene

Cat. No.: B13990375
M. Wt: 297.57 g/mol
InChI Key: TYWSDVKBNNSXHK-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-(o-tolyloxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and an o-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-2-(o-tolyloxy)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. For instance, starting with 3-chlorophenol, the compound can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. The o-tolyloxy group can then be introduced through a nucleophilic substitution reaction using o-tolyl chloride and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-2-(o-tolyloxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols or ethers.

    Electrophilic Substitution: The aromatic ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding anilines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Phenols and Ethers: From nucleophilic substitution.

    Nitro and Sulfonic Acid Derivatives: From electrophilic substitution.

    Quinones and Anilines: From oxidation and reduction reactions.

Scientific Research Applications

1-Bromo-3-chloro-2-(o-tolyloxy)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.

    Materials Science: Used in the production of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-(o-tolyloxy)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the aromatic ring. This intermediate can then undergo further reactions, leading to the formation of substituted products. The presence of electron-withdrawing groups like bromine and chlorine enhances the compound’s reactivity towards nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-4-chlorobenzene
  • 1-Bromo-3,5-dichlorobenzene
  • 1-Bromo-2,4-dichlorobenzene

Uniqueness

1-Bromo-3-chloro-2-(o-tolyloxy)benzene is unique due to the presence of the o-tolyloxy group, which imparts distinct chemical properties compared to other halogenated benzenes

Properties

Molecular Formula

C13H10BrClO

Molecular Weight

297.57 g/mol

IUPAC Name

1-bromo-3-chloro-2-(2-methylphenoxy)benzene

InChI

InChI=1S/C13H10BrClO/c1-9-5-2-3-8-12(9)16-13-10(14)6-4-7-11(13)15/h2-8H,1H3

InChI Key

TYWSDVKBNNSXHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=CC=C2Br)Cl

Origin of Product

United States

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